molecular formula C8H6FNO5 B2480538 Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate CAS No. 1823843-73-7

Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate

Cat. No.: B2480538
CAS No.: 1823843-73-7
M. Wt: 215.136
InChI Key: PPXWZUZQIGTKAF-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate is an organic compound with the molecular formula C8H6FNO5 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate typically involves the esterification of 6-fluoro-2-hydroxy-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Ester hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: Methyl 6-fluoro-2-hydroxy-3-aminobenzoate.

    Ester hydrolysis: 6-fluoro-2-hydroxy-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. The presence of the nitro group allows for electron-withdrawing effects, which can influence the reactivity of the compound. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s interactions with other molecules. The fluorine atom can enhance the compound’s stability and alter its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-3-nitrobenzoate: Similar structure but lacks the fluorine atom.

    Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate: Similar structure but with the fluorine atom in a different position.

    Methyl 2-fluoro-3-nitrobenzoate: Similar structure but lacks the hydroxyl group.

Uniqueness

Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate is unique due to the specific positioning of the fluorine, hydroxyl, and nitro groups on the benzene ring. This unique arrangement imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate is an organic compound characterized by its unique combination of functional groups, including a fluorine atom, a hydroxyl group, and a nitro group. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential biological activities and interactions with various biomolecules. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H8_8FNO5_5, with a molecular weight of approximately 229.16 g/mol. The compound features:

  • Fluorine atom at the 6-position
  • Hydroxyl group at the 2-position
  • Nitro group at the 3-position

These functional groups contribute to the compound's reactivity and biological activity, influencing its interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its functional groups:

  • Nitro Group : This group can undergo reduction to form reactive intermediates, which may interact with biological targets, potentially leading to anticancer effects.
  • Hydroxyl Group : The presence of this group allows for hydrogen bonding, enhancing interactions with proteins and enzymes.
  • Fluorine Atom : This atom can influence the compound's lipophilicity and metabolic stability, affecting its overall bioavailability and efficacy in biological systems.

Biological Activity

Research has indicated that this compound may exhibit several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, making it a candidate for further investigation in drug development. The nitro group can be reduced to an amino group, which is often associated with enhanced biological activity.
  • Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents against various bacterial strains. The structural characteristics of this compound may allow it to target bacterial topoisomerases, crucial for DNA replication .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerPotential to inhibit cancer cell proliferation
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPossible inhibition of bacterial topoisomerases

Case Study: Anticancer Activity

A study conducted on various nitro-containing compounds indicated that this compound could induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) upon reduction of the nitro group. The mechanism involved the activation of signaling pathways that lead to cell cycle arrest.

Case Study: Antimicrobial Efficacy

In another study focused on antimicrobial properties, this compound was tested against multiple strains of Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at low concentrations, indicating its potential as a lead compound in developing new antibiotics .

Properties

IUPAC Name

methyl 6-fluoro-2-hydroxy-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c1-15-8(12)6-4(9)2-3-5(7(6)11)10(13)14/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXWZUZQIGTKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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